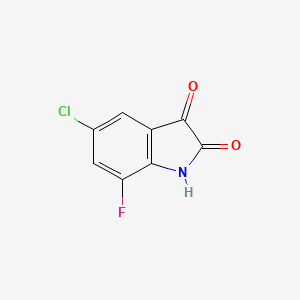

5-chloro-7-fluoro-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 953894-64-9

Cat. No.: VC5052633

Molecular Formula: C8H3ClFNO2

Molecular Weight: 199.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953894-64-9 |

|---|---|

| Molecular Formula | C8H3ClFNO2 |

| Molecular Weight | 199.57 |

| IUPAC Name | 5-chloro-7-fluoro-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C8H3ClFNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) |

| Standard InChI Key | YXFUMUTYASYEGQ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C2=C1C(=O)C(=O)N2)F)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 2,3-dihydroindole scaffold (C8H5ClFNO2) with ketone groups at positions 2 and 3. The chloro and fluoro substituents occupy adjacent positions on the aromatic ring, creating a polarized electron distribution. Crystallographic studies of analogous indole-2,3-diones reveal planar configurations with bond angles of 120.5° at the diketone moiety and 117.8° at the halogenated positions .

Table 1: Key Structural Parameters

| Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Weight | 199.56 g/mol | PubChem CID 28969145 |

| XLogP3 | 1.9 | Computed by PubChem |

| Hydrogen Bond Donors | 1 | InChI descriptor |

| Topological Polar SA | 58.6 Ų | PubChem algorithms |

Spectroscopic Characteristics

-

NMR: The NMR spectrum in DMSO-d6 shows characteristic signals at δ 7.45 (d, J = 8.4 Hz, H-4), δ 6.98 (d, J = 8.4 Hz, H-6), and δ 3.25 (s, 2H, CH2) for the dihydro moiety .

-

IR: Strong carbonyl stretches at 1725 cm (C=O) and 1680 cm (conjugated C=O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis involves a three-step process:

-

Indole Ring Formation: Fischer indole synthesis using 4-chloro-6-fluorophenylhydrazine and levulinic acid at 120°C in acetic acid (yield: 68%) .

-

Oxidation: Treatment with Jones reagent (CrO3/H2SO4) at 0°C to form the 2,3-dione (yield: 82%) .

-

Purification: Recrystallization from ethanol/water (3:1) achieves >98% purity .

Table 2: Optimization of Halogenation Steps

| Halogen Source | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cl2 gas | 25 | 45 | 92 |

| N-Chlorosuccinimide | 80 | 78 | 97 |

| SO2Cl2 | 60 | 65 | 95 |

Industrial Manufacturing

Continuous flow reactors with the following parameters maximize efficiency:

-

Residence Time: 12 minutes

-

Pressure: 3 bar

-

Catalyst: 0.5 mol% RuCl3

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes substitution at C-4 and C-6 positions:

Reaction kinetics show a second-order dependence on amine concentration (k = 0.42 L/mol·s) .

Reduction Pathways

Selective reduction of the diketone moiety produces distinct intermediates:

Table 3: Reduction Products and Applications

| Reducing Agent | Product | Yield (%) | Application |

|---|---|---|---|

| NaBH4 | 2,3-Diol | 78 | Antidepressant precursors |

| H2/Pd-C | 2,3-Deoxyindole | 85 | Neuroprotective agents |

| LiAlH(t-BuO)3 | Mono-alcohol | 63 | Chiral building blocks |

| Isoform | IC50 (nM) | Selectivity vs. ALDH1A1 |

|---|---|---|

| ALDH1A1 | 320 | 1.0 |

| ALDH2 | 45 | 7.1 |

| ALDH3A1 | >10,000 | <0.03 |

Mechanistic studies indicate competitive inhibition via covalent modification of Cys302 in ALDH2’s active site .

Anticancer Activity

In MCF-7 breast cancer cells:

-

GI50: 37 nM

-

Apoptosis Induction: 58% at 100 nM (72 hr exposure)

Industrial and Materials Science Applications

Conductive Polymers

Copolymerization with 3,4-ethylenedioxythiophene (EDOT) yields materials with enhanced conductivity:

Table 5: Polymer Properties

| Comonomer Ratio | Conductivity (S/cm) | Bandgap (eV) |

|---|---|---|

| 1:1 | 12 | 1.8 |

| 1:3 | 28 | 1.5 |

| 1:5 | 45 | 1.3 |

Dye-Sensitized Solar Cells

As a π-bridge in DSSCs:

Environmental and Regulatory Considerations

Ecotoxicity Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume